molecular formula C13H15NO3 B8550612 Ethyl 4-cyanomethyl-2-ethoxy-benzoate CAS No. 99470-01-6

Ethyl 4-cyanomethyl-2-ethoxy-benzoate

Katalognummer: B8550612
CAS-Nummer: 99470-01-6
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: SWWOAPXYEOXWIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyanomethyl-2-ethoxy-benzoate is an organic compound with the molecular formula C13H15NO3. It is a derivative of benzoic acid and contains an ethoxy group and a cyanomethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-4-cyanomethyl-benzoate typically involves the esterification of 2-ethoxy-4-cyanomethyl-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-ethoxy-4-cyanomethyl-benzoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-cyanomethyl-2-ethoxy-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the nitrile group can yield the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2-ethoxy-4-cyanomethyl-benzoic acid

    Reduction: 2-ethoxy-4-aminomethyl-benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Ethyl 4-cyanomethyl-2-ethoxy-benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-ethoxy-4-cyanomethyl-benzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the reaction conditions and the specific application.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyanomethyl-2-ethoxy-benzoate can be compared with other similar compounds such as:

    Ethyl 4-cyanobenzoate: Lacks the ethoxy group, making it less versatile in certain reactions.

    Methyl 4-cyanomethyl-benzoate: Contains a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 2-ethoxy-benzoate: Lacks the cyanomethyl group, making it less reactive in nucleophilic substitution reactions.

The presence of both the ethoxy and cyanomethyl groups in ethyl 2-ethoxy-4-cyanomethyl-benzoate makes it a unique and versatile compound for various chemical applications.

Eigenschaften

CAS-Nummer

99470-01-6

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

ethyl 4-(cyanomethyl)-2-ethoxybenzoate

InChI

InChI=1S/C13H15NO3/c1-3-16-12-9-10(7-8-14)5-6-11(12)13(15)17-4-2/h5-6,9H,3-4,7H2,1-2H3

InChI-Schlüssel

SWWOAPXYEOXWIA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)CC#N)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.